4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID
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Overview
Description
4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Introduction of the Thiophene Group: The thiophene group can be introduced via a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be synthesized through standard aromatic substitution reactions, followed by carboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.
Thiophene Derivatives: Compounds containing the thiophene ring, used in the synthesis of narrow band gap donor-acceptor polymers.
Uniqueness
4-[2,5-DIOXO-3-({N-[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]CARBAMIMIDOYL}SULFANYL)PYRROLIDIN-1-YL]BENZOIC ACID is unique due to its combination of a pyrrolidine ring, a benzoic acid moiety, and a thiophene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[2,5-dioxo-3-[(E)-N'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidoyl]sulfanylpyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-10(13-3-2-8-27-13)20-21-18(19)28-14-9-15(23)22(16(14)24)12-6-4-11(5-7-12)17(25)26/h2-8,14H,9H2,1H3,(H2,19,21)(H,25,26)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRXCDIRUPXFH-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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